molecular formula C16H22N2O6S B4476015 METHYL 3-(1-METHANESULFONYLPIPERIDINE-4-AMIDO)-4-METHOXYBENZOATE

METHYL 3-(1-METHANESULFONYLPIPERIDINE-4-AMIDO)-4-METHOXYBENZOATE

Cat. No.: B4476015
M. Wt: 370.4 g/mol
InChI Key: OQECLQGQDPRRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(1-methanesulfonylpiperidine-4-amido)-4-methoxybenzoate is a complex organic compound with a molecular formula of C16H22N2O5S. It contains 46 atoms, including 22 hydrogen atoms, 16 carbon atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom

Preparation Methods

The synthesis of methyl 3-(1-methanesulfonylpiperidine-4-amido)-4-methoxybenzoate involves several steps. One common method includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-methanesulfonylpiperidine-4-amine under controlled conditions to yield the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process .

Chemical Reactions Analysis

Methyl 3-(1-methanesulfonylpiperidine-4-amido)-4-methoxybenzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-(1-methanesulfonylpiperidine-4-amido)-4-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(1-methanesulfonylpiperidine-4-amido)-4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Methyl 3-(1-methanesulfonylpiperidine-4-amido)-4-methoxybenzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 4-methoxy-3-[(1-methylsulfonylpiperidine-4-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S/c1-23-14-5-4-12(16(20)24-2)10-13(14)17-15(19)11-6-8-18(9-7-11)25(3,21)22/h4-5,10-11H,6-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQECLQGQDPRRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 3-(1-METHANESULFONYLPIPERIDINE-4-AMIDO)-4-METHOXYBENZOATE
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METHYL 3-(1-METHANESULFONYLPIPERIDINE-4-AMIDO)-4-METHOXYBENZOATE
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METHYL 3-(1-METHANESULFONYLPIPERIDINE-4-AMIDO)-4-METHOXYBENZOATE
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METHYL 3-(1-METHANESULFONYLPIPERIDINE-4-AMIDO)-4-METHOXYBENZOATE
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METHYL 3-(1-METHANESULFONYLPIPERIDINE-4-AMIDO)-4-METHOXYBENZOATE
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METHYL 3-(1-METHANESULFONYLPIPERIDINE-4-AMIDO)-4-METHOXYBENZOATE

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